molecular formula C8H5FS B1321478 7-Fluorobenzo[b]thiophene CAS No. 346592-74-3

7-Fluorobenzo[b]thiophene

Cat. No.: B1321478
CAS No.: 346592-74-3
M. Wt: 152.19 g/mol
InChI Key: SIJVBIZDVKSGSG-UHFFFAOYSA-N
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Description

7-Fluorobenzo[b]thiophene is a fluorinated derivative of benzo[b]thiophene, characterized by the presence of a fluorine atom at the 7th position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[b]thiophene can be achieved through several methods. One common approach involves the direct fluorination of benzo[b]thiophene using electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3). Another method includes the cyclization of aryl-substituted ketene dithioacetal monoxides in the presence of trifluoromethanesulfonic anhydride (Tf2O) and potassium carbonate (K2CO3) in toluene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Br2 in acetic acid, HNO3 in sulfuric acid, and H2SO4 in fuming sulfuric acid.

Major Products Formed:

Scientific Research Applications

7-Fluorobenzo[b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. It is known to inhibit certain enzymes, such as histone deacetylases (HDACs), and modulate signaling pathways, including the sphingosine-1-phosphate (S1P) receptor pathway .

Comparison with Similar Compounds

  • 2-Fluorobenzo[b]thiophene
  • 3-Fluorobenzo[b]thiophene
  • 4-Fluorobenzo[b]thiophene

Comparison: 7-Fluorobenzo[b]thiophene is unique due to the specific position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated benzo[b]thiophenes, the 7-fluoro derivative exhibits distinct electronic properties and steric effects, making it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

7-fluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJVBIZDVKSGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619075
Record name 7-Fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346592-74-3
Record name 7-Fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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